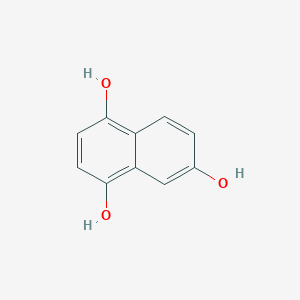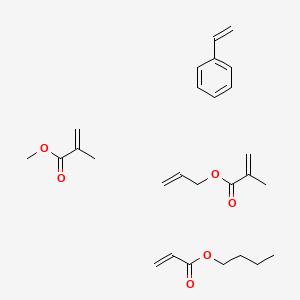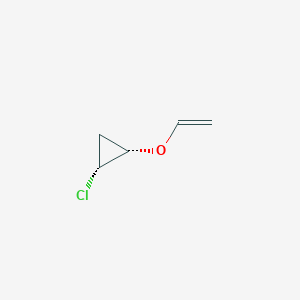![molecular formula C7H14O2S B14650394 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- CAS No. 50735-86-9](/img/structure/B14650394.png)
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- is an organic compound with the molecular formula C7H14O2S It is characterized by the presence of a propene group attached to a sulfonyl group, which is further bonded to a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- can be synthesized through several methods. One common approach involves the reaction of propene with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The propene group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or nickel.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted propene derivatives.
Aplicaciones Científicas De Investigación
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- involves its reactive sulfonyl group, which can interact with various molecular targets The sulfonyl group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that alter the function of the target molecules
Comparación Con Compuestos Similares
Similar Compounds
1-Propene, 3-[(1,1-dimethylethyl)thio]-: Similar structure but with a thioether group instead of a sulfonyl group.
1-Propene, 3-[(1,1-dimethylethyl)oxy]-: Contains an ether group instead of a sulfonyl group.
Uniqueness
1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to similar compounds with thioether or ether groups. This reactivity makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
50735-86-9 |
|---|---|
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-methyl-2-prop-2-enylsulfonylpropane |
InChI |
InChI=1S/C7H14O2S/c1-5-6-10(8,9)7(2,3)4/h5H,1,6H2,2-4H3 |
Clave InChI |
JCGLKSYHTJCRTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


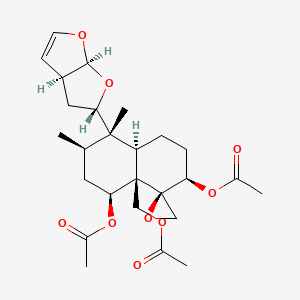
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

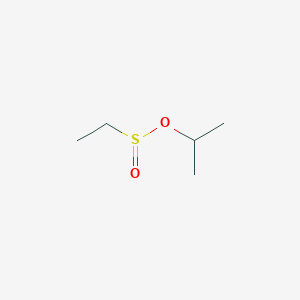
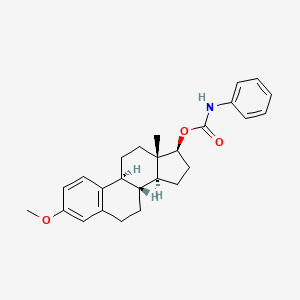
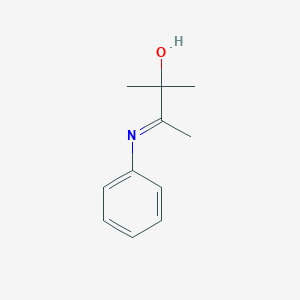
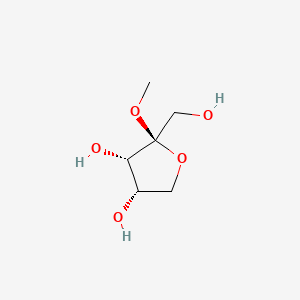
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
